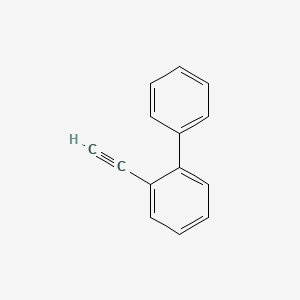

2-Ethynyl-1,1'-biphenyl

描述

Academic Significance as a Core Building Block in Modern Organic Synthesis

2-Ethynyl-1,1'-biphenyl is a bifunctional organic compound that has garnered significant attention in modern organic synthesis due to its unique structural framework. This molecule consists of a biphenyl (B1667301) backbone, which provides rigidity and a defined spatial orientation, and a terminal alkyne group, a highly versatile functional group for a wide array of chemical transformations. The combination of these two features in a single molecule makes it a valuable building block for the construction of complex organic architectures.

The academic significance of this compound lies in its utility as a precursor for creating larger, conjugated systems. The terminal alkyne can readily participate in various coupling reactions, such as the Sonogashira, Glaser-Hay, and click reactions, allowing for the extension of the molecular framework. nih.govwiley-vch.de These reactions are fundamental in the synthesis of functional materials, including polymers, and complex organic molecules. For instance, the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has been instrumental in the synthesis of arylene ethynylene macrocycles from biphenyl monomers. acs.org

Furthermore, the biphenyl unit itself is a key structural motif in many biologically active compounds and functional materials. rsc.orgfrontiersin.org The ability to introduce an ethynyl (B1212043) group onto the biphenyl scaffold opens up avenues for creating novel derivatives with tailored electronic and photophysical properties. The rigid nature of the biphenyl linker, combined with the linear geometry of the alkyne, allows for precise control over the final three-dimensional structure of the target molecules. This structural control is crucial in fields such as materials science, where the properties of a material are intrinsically linked to its molecular architecture.

The reactivity of the ethynyl group extends beyond simple coupling reactions. It can undergo cyclization reactions, providing a pathway to polycyclic aromatic hydrocarbons (PAHs) like phenanthrenes. unh.edu This photochemical cyclization of 2-ethynylbiphenyls represents a powerful tool for synthesizing complex aromatic systems. The versatility of this compound as a synthetic intermediate solidifies its position as a core building block in the toolbox of modern organic chemists.

Historical Development and Evolution of Biphenyl and Terminal Alkyne Chemistry

The journey to understanding and utilizing molecules like this compound is built upon a rich history of advancements in both biphenyl and terminal alkyne chemistry.

The chemistry of biphenyl derivatives dates back over 160 years. rsc.org Early methods for creating the biphenyl scaffold, such as the Wurtz-Fittig reaction (1862) and the Ullmann reaction (1901), were foundational but often required harsh reaction conditions and had limited scope. rsc.org A significant leap forward came with the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. Reactions like the Suzuki-Miyaura, Negishi, and Stille couplings revolutionized the synthesis of unsymmetrical biaryls, offering milder conditions, greater functional group tolerance, and higher yields. rsc.org These developments made complex biphenyl structures, which are prevalent in pharmaceuticals and natural products, much more accessible. rsc.orgfrontiersin.org

The story of terminal alkynes in organic synthesis is equally compelling. Acetylene (B1199291), the simplest alkyne, was first discovered in 1836. wiley-vch.de For a long time, the primary utility of terminal alkynes was in their conversion to metal acetylides, which could then act as nucleophiles in C-C bond-forming reactions. wiley-vch.de However, these reactions often required stoichiometric amounts of strong bases. The development of catalytic methods for the direct nucleophilic addition of terminal alkynes to electrophiles marked a significant paradigm shift. acs.orgnih.gov These reactions, often catalyzed by metals like copper, silver, gold, and palladium, can be performed under milder conditions and even in water, expanding their applicability. acs.orgnih.gov

The convergence of these two fields of study, the sophisticated synthesis of biphenyls and the versatile reactivity of terminal alkynes, has paved the way for the exploration of molecules like this compound. The ability to efficiently construct the biphenyl core and then leverage the reactivity of the terminal alkyne has unlocked new possibilities in the design and synthesis of advanced materials and complex molecules.

Overview of Key Research Domains Employing this compound

The unique chemical properties of this compound have made it a valuable tool in several key research domains:

Materials Science: This compound serves as a crucial monomer for the synthesis of porous organic polymers and metal-organic frameworks (MOFs). rsc.orgacs.org The rigid biphenyl unit and the reactive alkyne group allow for the construction of extended, well-defined porous networks. acs.org These materials are being investigated for applications in gas storage, separation, and catalysis. The ethynyl functionality can also be used to create conjugated polymers with interesting electronic and optical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Supramolecular Chemistry: The defined geometry of this compound makes it an excellent building block for the self-assembly of large, complex structures known as coordination cages. acs.org These cages, formed through the coordination of the alkyne or other functional groups on the biphenyl scaffold with metal ions, can encapsulate guest molecules and are being explored for applications in drug delivery, sensing, and catalysis. acs.org

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs): As previously mentioned, this compound can undergo intramolecular cyclization to form phenanthrene (B1679779), a type of PAH. unh.edu This reaction provides a synthetic route to a class of compounds that are of interest for their electronic properties and potential applications in molecular electronics. unh.edu Researchers are exploring this methodology to synthesize larger and more complex PAHs, such as triangulenes. unh.edu

Medicinal Chemistry: While direct applications are still under investigation, the biphenyl and ethynyl motifs are present in many biologically active molecules. frontiersin.orgevitachem.com The structural rigidity and synthetic versatility of this compound make it an attractive scaffold for the design and synthesis of novel drug candidates. For example, derivatives of ethynyl-biphenyl have been studied for their potential to inhibit amyloid-beta aggregation, a process implicated in Alzheimer's disease.

Compound Properties

| Property | Value |

| IUPAC Name | This compound fluorochem.co.uk |

| CAS Number | 52889-62-0 fluorochem.co.uklookchem.commolport.comaksci.com |

| Molecular Formula | C14H10 lookchem.commolport.comaksci.com |

| Molecular Weight | 178.23 g/mol lookchem.com |

| Physical State | Liquid hoffmanchemicals.comcymitquimica.com |

| Boiling Point | 305.0 ± 21.0 °C (Predicted) lookchem.com |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) lookchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-ethynyl-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWUZMMAZOQEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52889-62-0 | |

| Record name | 2-ethynyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethynyl 1,1 Biphenyl and Its Functionalized Analogues

Palladium-Catalyzed Cross-Coupling Strategies for Alkyne Formation

Palladium catalysis is a cornerstone in the formation of carbon-carbon bonds, and the synthesis of aryl alkynes is no exception. The ability of palladium complexes to catalyze the coupling of aryl halides or pseudohalides with terminal alkynes offers a direct and efficient route to 2-ethynyl-1,1'-biphenyl.

Sonogashira Coupling Protocols for this compound Synthesis

The Sonogashira reaction is a powerful and widely used method for the synthesis of alkynes. wikipedia.org It involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgjk-sci.com This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgjk-sci.com

The synthesis of this compound via Sonogashira coupling typically employs a 2-halobiphenyl (commonly 2-iodobiphenyl (B1664525) or 2-bromobiphenyl) and a protected or terminal alkyne, such as trimethylsilylacetylene. The reaction is generally carried out using a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, and a copper(I) salt, such as copper(I) iodide. libretexts.org An amine, like triethylamine (B128534) or diisopropylamine, serves as both the base and, in some cases, the solvent.

Table 1: Examples of Sonogashira Coupling for this compound Synthesis

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Iodobiphenyl | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | ~95% |

| 2-Bromobiphenyl | Phenylacetylene (B144264) | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene (B28343) | ~88% |

| 2-Iodobiphenyl | Ethynylbenzene | Pd(OAc)₂/PPh₃ | CuI | Et₂NH | DMF | ~92% |

Other Pd-Mediated Ethynylation Routes on the Biphenyl (B1667301) Core

While the classic Sonogashira coupling is highly effective, concerns over the use of copper, which can sometimes lead to the homocoupling of the alkyne (Glaser coupling), have prompted the development of copper-free Sonogashira protocols. libretexts.org These methods often rely on more sophisticated palladium catalysts or different reaction conditions to facilitate the coupling without the copper co-catalyst.

Furthermore, other palladium-catalyzed reactions can be employed to introduce the ethynyl (B1212043) group. For instance, Stille coupling can be utilized by reacting an organostannane reagent (e.g., an ethynylstannane) with a 2-halobiphenyl. Similarly, Negishi coupling, which involves an organozinc reagent, provides another pathway for the formation of the C(sp²)-C(sp) bond. These alternative palladium-catalyzed methods expand the synthetic chemist's toolkit for accessing this compound and its derivatives.

Alternative Routes to the Ethynyl Moiety on Biphenyl Scaffolds

Beyond palladium-catalyzed reactions, other synthetic strategies can be employed to construct the ethynyl functionality on a pre-existing biphenyl framework. These methods often involve elimination reactions or the use of other transition metals.

Dehydrohalogenation Approaches

Dehydrohalogenation is a classic method for the synthesis of alkynes. wikipedia.org This elimination reaction typically involves the treatment of a dihalide with a strong base to remove two equivalents of hydrogen halide. saskoer.cayoutube.com To synthesize this compound using this approach, a suitable precursor, such as a 2-(1,2-dihaloethyl)-1,1'-biphenyl, would be required.

Metal-Mediated Carbon-Carbon Bond Formation

Besides palladium, other transition metals can mediate the formation of the C-C bond between the biphenyl core and the ethynyl group. For example, nickel complexes have been shown to catalyze cross-coupling reactions similar to those catalyzed by palladium. These reactions can sometimes offer different reactivity profiles or be more cost-effective.

Additionally, the use of organolithium or Grignard reagents derived from 2-halobiphenyls can be reacted with an appropriate electrophilic source of the ethynyl group. However, the reactivity of these organometallic reagents requires careful control of the reaction conditions to avoid side reactions.

Regioselective Synthesis of Substituted this compound Derivatives

The synthesis of functionalized this compound derivatives, where substituents are present on one or both of the phenyl rings, requires precise control of regioselectivity. The synthetic strategy is often dictated by the desired substitution pattern.

For instance, if a substituted biphenyl precursor is readily available, a Sonogashira coupling can be a straightforward way to introduce the ethynyl group at the 2-position, provided a halogen is already in place at that position. The regioselectivity is therefore determined by the synthesis of the initial substituted halobiphenyl.

In cases where the substitution pattern is more complex, directed ortho-metalation (DoM) can be a powerful tool. A directing group on one of the phenyl rings can guide the deprotonation and subsequent metalation of the adjacent ortho position. This metalated intermediate can then be quenched with an electrophile that can be later converted to an ethynyl group, or in some cases, directly with an ethynylating agent. This approach allows for the highly regioselective synthesis of complex substituted 2-ethynyl-1,1'-biphenyls. The choice of the directing group and the reaction conditions are crucial for achieving the desired regioselectivity.

Reactivity and Mechanistic Studies of 2 Ethynyl 1,1 Biphenyl Transformations

Alkyne Activation and Additions

The carbon-carbon triple bond in 2-ethynyl-1,1'-biphenyl serves as a reactive handle for a variety of addition reactions, enabling the introduction of new atoms and functional groups. These transformations often proceed through activation of the alkyne by a metal catalyst.

Hydrometallation involves the addition of a metal-hydride bond across the alkyne, leading to organometallic intermediates that can be further functionalized. Hydroboration and hydrosilylation are prominent examples of this reaction class.

Hydroboration: The hydroboration of terminal alkynes, including arylacetylenes like 4-ethynyl-1,1'-biphenyl (B107389), with reagents such as pinacolborane (HBpin), is a well-established method for synthesizing vinylboronates. patsnap.com While catalyst-free hydroboration can occur at elevated temperatures, various catalytic systems have been developed to improve efficiency and selectivity. sioc-journal.cn For instance, sodium triethylborohydride (NaHBEt3) has been shown to catalyze the hydroboration of terminal alkynes, yielding (E)-alkenyl boronate esters. chemrxiv.org In a study on the hydroboration of phenylacetylene (B144264) with pinacolborane, a 10 mol % loading of NaHBEt3 in toluene (B28343) at 60°C resulted in 71% conversion after 1 hour, exclusively forming the linear (E)-alkenyl boronate ester. chemrxiv.org Another approach involves the use of nickel chloride in combination with phosphine (B1218219) ligands, which can facilitate the hydroboration of 4-ethynyl-1,1'-biphenyl with neopentyl glycol diboronate, though it may lead to lower yields and more by-products compared to other methods. patsnap.com Manganese complexes have also been explored for the C(sp)-H borylation of terminal alkynes. rsc.org

Below is a table summarizing representative conditions for the hydroboration of ethynylbiphenyl derivatives.

| Alkyne Substrate | Borane Reagent | Catalyst/Conditions | Product | Yield | Reference |

| 4-Ethynyl-1,1'-biphenyl | Pinacolborane | NaHBEt3 (10 mol%), Toluene, 60°C | (E)-2-(2-([1,1'-biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - | chemrxiv.org |

| 4-Ethynyl-1,1'-biphenyl | Neopentyl glycol diboronate | NiCl2 (0.04 mol%), PPh3, o-xylene, KOAc | Alkenyl borate | Lower Yield | patsnap.com |

| 4-Ethynyl-1,1'-biphenyl | Pinacolborane | [Mn(SiNSi)Cl2] (5 mol%), THF, 80°C, 24h | 2-((1,1'-biphenyl)-4-ylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 10% (Isolated) | rsc.org |

| Phenylacetylene | Pinacolborane | NaHBEt3 (10 mol%), Toluene, 60°C, 1h | (E)-styryl boronic ester | 71% (Conversion) | chemrxiv.org |

Hydrosilylation: Hydrosilylation involves the addition of a silicon-hydride bond across the alkyne. This reaction can be catalyzed by various transition metals, including cobalt. acs.org The hydrosilylation of alkynylgermanes with hydrosilanes has been achieved using cobalt catalysis under mild conditions. acs.org Research on the hydrosilylation of various terminal alkynes has been conducted, though specific studies focusing solely on this compound are less common in the provided literature. However, related studies on similar substrates provide insight into potential reaction pathways. rsc.orgscience.gov

Hydrofunctionalization reactions introduce an H-X group (where X is a heteroatom) across the alkyne.

Hydroamination: This reaction involves the addition of an N-H bond from an amine across the alkyne. acs.org Intermolecular hydroamination of terminal alkynes with amines can be catalyzed by copper nanoparticles, typically affording Markovnikov imine products. conicet.gov.ar These imines can then be reduced to the corresponding amines. conicet.gov.ar While a wide range of amines and alkynes undergo this transformation, specific examples with this compound are not detailed in the available literature, which more broadly covers the synthesis of benzyltetrahydroisoquinolines via intramolecular hydroamination of aminoalkynes. ukzn.ac.za Titanium catalysts, such as bis-(cyclopentadienyl)dimethyl titanium(IV), have been used for the cyclization of aminoalkynes into dihydroisoquinolines. ukzn.ac.za

Hydroalkoxylation: This process involves the addition of an alcohol's O-H bond across the alkyne. Gold catalysts are often employed for such transformations. acs.org For example, the reaction of 4-ethynyl-1,1'-biphenyl with methanol (B129727) can yield (Z)-4-(2-methoxyvinyl)-1,1'-biphenyl. rsc.org The tandem cycloisomerization-hydroalkoxylation of homopropargylic alcohols can be catalyzed by a dual system of a gold complex and a Brønsted acid. clockss.org

Cycloaddition Chemistry of the Ethynyl (B1212043) Group

The ethynyl group of this compound is an excellent participant in cycloaddition reactions, providing a powerful tool for the construction of complex cyclic and polycyclic systems.

Transition-metal-catalyzed [2+2+2] cycloadditions are a powerful method for synthesizing substituted aromatic rings. scirp.orgsci-hub.box Rhodium complexes are particularly effective catalysts for these transformations. scirp.orgnih.gov These reactions involve the formal cyclotrimerization of three alkyne units. In an intramolecular context, a di-yne can react with a third alkyne component. While the provided literature discusses rhodium-catalyzed [2+2+2] cycloadditions of various diynes, specific examples utilizing this compound as a substrate are not explicitly detailed. scirp.orguni-konstanz.de However, the general principles of these reactions, such as the use of catalysts like [Rh(COD)2]+ BF4−/BINAP, are well-established for related systems. scirp.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency, broad scope, and formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This reaction represents a significant rate acceleration (10^7 to 10^8 times) compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.org The active Cu(I) catalyst can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate (B8700270). organic-chemistry.org

This compound readily participates in CuAAC reactions. For instance, its reaction with 2-azido-1,1'-biphenyl in the presence of CuSO4·5H2O and sodium ascorbate in methanol at 50°C yields the corresponding 1,2,3-triazole product. bham.ac.uk This methodology is widely used to link biphenyl (B1667301) moieties to other molecular fragments. nih.gov

The general mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097) in a stepwise process, ultimately leading to the triazole product after protonation. acs.orgnih.gov

| Alkyne | Azide | Catalyst System | Product | Reference |

| This compound | 2-Azido-1,1'-biphenyl | CuSO4·5H2O, Sodium Ascorbate | 2-(1-(2-Biphenylyl)-1H-1,2,3-triazol-4-yl)-1,1'-biphenyl | bham.ac.uk |

| 4-Ethynyl-1,1'-biphenyl | Azidobutylphenylpiperazine | Cu(II), Sodium Ascorbate | 1-(4-(4-([1,1'-Biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)butyl)-4-(2-methoxyphenyl)piperazine | nih.gov |

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. mnstate.edulibretexts.org The ethynyl group of this compound can act as a dienophile in such reactions. An interesting variant is the dehydro-Diels-Alder (DDA) reaction, which uses ethynyl groups to form an additional six-membered ring and has been demonstrated on surfaces with bis(phenylethynyl)benzene precursors. scispace.com

Furthermore, the biphenyl system itself can participate in intramolecular Diels-Alder reactions under certain conditions. For example, a strained, cyclic meta-quaterphenylene containing an acetylene (B1199291) unit was found to undergo an intramolecular cyclization at elevated temperatures, where the biphenyl moiety acts as the diene component. nih.gov This specific type of Diels-Alder reaction occurs at the 2-, 1-, 1'-, and 2'-positions of a biphenyl derivative. nih.gov While these examples showcase the potential of the biphenyl and ethynyl moieties in pericyclic reactions, specific Diels-Alder reactions involving this compound as a simple diene or dienophile are not extensively covered in the provided search results.

Advanced Cross-Coupling Applications of this compound

The terminal ethynyl group and the biphenyl core of this compound are both amenable to a range of metal-catalyzed cross-coupling reactions, enabling the synthesis of highly complex and extended π-conjugated structures.

Post-Functionalization via Sonogashira-Type Reactions

The terminal alkyne of this compound serves as a key functional handle for post-functionalization using the Sonogashira cross-coupling reaction. nih.govsmolecule.com This palladium-catalyzed reaction, typically involving a copper(I) co-catalyst, efficiently forms a new carbon-carbon bond between the terminal alkyne of the biphenyl substrate and an aryl or vinyl halide. smolecule.com This methodology is a reliable and straightforward way to access more complex aryl alkyne scaffolds, which are crucial components in pharmaceuticals and organic materials. nih.govsmolecule.com

For instance, the Sonogashira coupling of a functionalized this compound derivative with an appropriate coupling partner can lead to the formation of larger, discrete molecules or serve as a step in the synthesis of oligomeric structures. acs.org The reaction conditions, including the choice of palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂), copper co-catalyst (e.g., CuI), base (e.g., triethylamine), and solvent, are critical for achieving high yields and selectivity. smolecule.com This reaction's utility extends to the synthesis of precursors for advanced materials, where the biphenyl-ethynyl framework forms the basis of larger conjugated systems. ossila.com

Other Metal-Catalyzed Coupling Reactions for Extended Conjugation

Beyond the well-established Sonogashira reaction, the this compound framework is a suitable substrate for other metal-catalyzed cross-coupling reactions aimed at extending its π-conjugation. The biphenyl unit itself can be synthesized or functionalized using classic methods like the Suzuki-Miyaura coupling, which pairs aryl boronic acids with aryl halides under palladium catalysis.

While less specific to the ethynyl group, reactions such as the Heck coupling can be employed on related biphenyl systems to introduce vinyl groups, further demonstrating the versatility of the scaffold for building complex molecular architectures. These varied coupling strategies underscore the importance of the biphenyl core as a platform for creating extended, conjugated molecules for applications in materials science and organic electronics.

Annulative π-Extension (APEX) Reactions

Annulative π-extension (APEX) reactions are powerful synthetic strategies for constructing large polycyclic aromatic hydrocarbons (PAHs) and nanographenes from simpler aromatic precursors. uni-heidelberg.deresearchgate.netnii.ac.jpacs.orgresearchgate.net this compound is an ideal precursor for such transformations, as the ethynyl group can readily participate in intramolecular cyclization reactions to form a new aromatic ring.

Transition Metal-Catalyzed Annulations for Polycyclic System Construction

Transition metals are highly effective in catalyzing the annulation of this compound to form fused polycyclic systems. These reactions often proceed via an intramolecular cyclization, or annulation, where the ethynyl group attacks a C-H bond on the adjacent phenyl ring.

A notable example is the platinum-catalyzed 6-endo-dig cyclization of this compound, which yields pentahelicene. uni-giessen.de This transformation highlights the utility of soft π-Lewis acids like PtCl₂ in activating the alkyne for intramolecular attack. uni-giessen.de Furthermore, photochemical cyclization of 2-ethynylbiphenyls provides a pathway to phenanthrenes. acs.org These methods demonstrate how different energy inputs—thermal, photochemical, or catalytic—can be used to construct complex, helical, or fused aromatic structures from a common biphenyl precursor.

| Precursor | Catalyst/Condition | Product | Reaction Type | Reference |

| This compound | PtCl₂, toluene, 80°C | Pentahelicene | 6-endo-dig cyclization | uni-giessen.de |

| 2-Ethynylbiphenyls | Photochemistry (hν) | Phenanthrenes | Photochemical cyclization | acs.org |

Lewis Acid-Mediated π-Activation and Tandem Annulation (e.g., Alumina-mediated)

Recent studies have shown that main-group Lewis acids, such as thermally activated γ-alumina (γ-Al₂O₃), can activate alkynes in a manner previously thought to be exclusive to transition metals like gold and platinum. kit.edu This π-activation enables a variety of cycloisomerization reactions. kit.eduresearchgate.net

Specifically, activated γ-alumina has been demonstrated to promote the 6-endo cycloisomerization of various ortho-ethynyl biaryls, including this compound, to yield phenanthrenes. kit.edu The reaction proceeds in the solid state at elevated temperatures (90 °C for terminal alkynes) under vacuum, showcasing a metal-free approach to annulation. kit.edu This method provides an atom-economical transformation that expands the toolkit for synthesizing polycyclic systems from readily available precursors. kit.edu During chromatographic purification of related compounds, alumina (B75360) has also been noted for its ability to prevent decomposition that can occur on other stationary phases like silica (B1680970) gel. acs.org

Polymerization and Oligomerization Behavior

The reactivity of the ethynyl group makes this compound and its derivatives suitable monomers for the synthesis of oligomers and polymers. buaa.edu.cnoup.com These materials are of interest for their potential applications in materials science due to their conjugated backbones. smolecule.com

Under Sonogashira coupling conditions at low concentrations, derivatives of this compound can undergo statistical intermolecular cyclooligomerization. acs.org This process can lead to a mixture of products, including cyclic dimers, trimers, and tetramers, alongside linear oligomers. acs.org The formation of these arylene-ethynylene macrocycles is a powerful method for creating shape-persistent structures that are precursors to carbon nanotubes. acs.org

In some cases, polymerization can be an unintended side reaction during other transformations. For example, attempts at certain cyclization reactions of ethynyl-substituted biphenyls have resulted in the formation of complex mixtures and polymers, indicating that the conditions that favor annulation can also trigger polymerization pathways. acs.org The specific reaction conditions, such as catalyst, concentration, and temperature, play a crucial role in directing the reaction toward the desired discrete macrocycle or a higher molecular weight polymer. acs.orgberkeley.edu

Exploration of Defined Oligomer Architectures

The construction of defined oligomer architectures from this compound and its derivatives is a significant area of research. These oligomers and polymers are of interest for their potential applications in materials science, particularly in the development of conjugated polymers and advanced materials. smolecule.com

One approach to creating defined oligomers is through statistical coupling of monomer units. For instance, subjecting 2-ethynyl-1-(4-iodophenyl)benzene to Sonogashira reaction conditions can yield a mixture of linear and cyclic oligomers. acs.org However, the poor solubility and similar polarities of the resulting products often make separation and purification challenging. acs.org

A more controlled method involves a stepwise oligomerization-cyclization route. This approach, while often more tedious, can lead to the formation of a single discrete macrocycle. acs.org This method has been successfully employed to synthesize C₃ₕ-symmetric cyclotri(ethynylene)(biphenyl-2,4′-diyl) and cyclotri(ethynylene)(p-terphenyl-2,4″-diyl), which are precursors to single-walled carbon nanotubes. acs.org

The table below summarizes the different approaches for the synthesis of defined oligomers from this compound derivatives.

| Method | Description | Products | Advantages | Disadvantages | Reference |

| Statistical Coupling | Direct coupling of monomer units under specific reaction conditions. | Mixture of linear and cyclic oligomers. | Shorter synthetic route. | Difficult separation and purification of products. | acs.org |

| Stepwise Oligomerization-Cyclization | Linear, stepwise synthesis of an oligomer followed by cyclization. | Single discrete macrocycle. | High selectivity for a specific oligomer. | Often a longer and more tedious synthetic process. | acs.org |

Mechanistic Insights into Ethynyl-Biphenyl Polymerization

The polymerization of phenylacetylenes, including this compound derivatives, can be achieved using various catalytic systems. Binuclear rhodium catalysts with different para-binucleating phenoxyiminato linkages have been shown to be effective for the polymerization of these monomers. rsc.org

The mechanism of polymerization often involves the coordination of the ethynyl group to the metal center, followed by insertion and propagation steps to form the polymer chain. The nature of the catalyst, including the ligands and the metal center, plays a crucial role in determining the stereochemistry and properties of the resulting polymer.

In some cases, the polymerization of ethynyl-substituted biphenyls can be challenging. For example, attempts to achieve triple-cyclization reactions to form evitachem.comtriangulene precursors from ethynyl-substituted biphenyls have resulted in complex mixtures of starting material and products, suggesting that the structures may follow alternative cyclization modes or undergo polymerization. unh.edu

Intramolecular Cyclization Cascades for Fused Ring Systems

Intramolecular cyclization reactions of this compound and its derivatives provide a powerful tool for the synthesis of complex fused ring systems, including helicenes and other polycyclic aromatic hydrocarbons. These reactions are often catalyzed by transition metals.

Platinum-Catalyzed 6-endo-dig Cyclizations Leading to Pentahelicenes and Related Structures

Platinum catalysts, particularly PtCl₂, are effective in promoting the 6-endo-dig cyclization of this compound to yield pentahelicene. nih.govacs.org This type of cycloisomerization reaction is a key step in the synthesis of various helicenes and other contorted aromatic structures. acs.org

The catalytic performance of Pt(II) complexes can be enhanced by the use of specific ligands. For example, cationic phosphines have been shown to accelerate the prototype 6-endo-dig cyclization of this compound to afford pentahelicene. nih.govacs.org The choice of ligand can significantly influence the efficiency and selectivity of the reaction.

The synthesis of penta- and hexahelicenes containing terminal thiophene (B33073) units has been achieved using a protocol that involves platinum(II) chloride or JohnPhos-complexed gold(I) as catalysts for the final ortho,ortho' fusion step. researchgate.net This highlights the versatility of platinum-catalyzed cyclizations in the synthesis of complex helical structures.

Indium(III)-Catalyzed Intramolecular Cycloisomerizations

Indium(III) catalysts, such as InCl₃, have emerged as effective promoters for the intramolecular cycloisomerization of various alkyne-containing substrates. researchgate.netacs.orgnih.gov In the context of this compound derivatives, DFT calculations have shown that the 6-endo-dig cyclization is a favorable pathway in InCl₃-catalyzed reactions. researchgate.net

Indium(III)-catalyzed reactions offer a milder and often more environmentally friendly alternative to other metal catalysts. These reactions can proceed with high atom economy and selectivity. For instance, indium(III) catalysis has been successfully used in the synthesis of pyrroles and benzo[g]indoles through intramolecular cyclization of homopropargyl azides, which can involve a 6-endo-dig hydroarylation step. acs.orgnih.gov

The table below provides a comparative overview of the two catalytic systems for intramolecular cyclization.

| Catalyst System | Typical Catalyst | Reaction Type | Products | Key Features | References |

| Platinum-Catalyzed | PtCl₂, Pt(II) complexes with phosphine ligands | 6-endo-dig cyclization/cycloisomerization | Pentahelicenes, other fused polycyclic aromatic hydrocarbons | High efficiency, can be tuned with ligands. | nih.govacs.orgresearchgate.net |

| Indium(III)-Catalyzed | InCl₃ | 6-endo-dig cyclization/cycloisomerization | Fused heterocyclic systems, polycyclic aromatic hydrocarbons | Milder reaction conditions, good atom economy, environmentally friendly alternative. | researchgate.netacs.orgnih.gov |

Applications of 2 Ethynyl 1,1 Biphenyl in Complex Organic Synthesis

Construction of Advanced Molecular Architectures

The inherent properties of 2-ethynyl-1,1'-biphenyl make it an ideal precursor for the synthesis of a wide array of complex molecular structures. Its rigid biphenyl (B1667301) unit offers a well-defined spatial orientation, while the terminal alkyne provides a reactive handle for a variety of coupling and cyclization reactions.

Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

This compound serves as a valuable synthon in the construction of complex polycyclic aromatic hydrocarbons (PAHs). These molecules, composed of multiple fused aromatic rings, are of significant interest due to their unique electronic and photophysical properties, with potential applications in materials science and molecular electronics. unh.eduiupac.org

A notable application of this compound is in the photochemical cyclization to form phenanthrenes. unh.edu This transformation provides a direct route to extend the aromatic system. Furthermore, theoretical studies have shown that the reaction of a phenyl radical with phenylacetylene (B144264) can produce 2-ethynylbiphenyl, which can then undergo H-assisted isomerization to form phenanthrene (B1679779), suggesting a potential pathway for PAH growth in combustion environments. osti.gov The controlled synthesis of larger, more complex PAHs, such as those containing biphenylene (B1199973) units, has also been explored, with the biphenylene moiety offering a way to modulate the electronic properties of the resulting acene-type structures. nih.gov

| Precursor | Reaction Type | Product | Significance |

| This compound | Photochemical Cyclization | Phenanthrene | Direct extension of the aromatic system. unh.edu |

| Phenyl radical + Phenylacetylene | H-assisted Isomerization | Phenanthrene | Potential pathway for PAH formation. osti.gov |

| 2,2'-Dihalogenated biphenyls | Transition-metal-mediated coupling | Biphenylene-containing PAHs | Modulation of electronic properties. nih.gov |

Modular Assembly of Helical and Chiral Molecular Scaffolds

The biphenyl unit in this compound can exhibit axial chirality, a type of stereoisomerism arising from restricted rotation around the single bond connecting the two phenyl rings. uhmreactiondynamics.org This inherent chirality, combined with the reactive ethynyl (B1212043) group, makes it a valuable component for the modular assembly of helical and chiral molecular scaffolds.

The Sonogashira cross-coupling of di- and tetraethynyl biphenyls has been utilized to synthesize highly strained cyclophenylene-ethynylenes that possess both axial and helical chirality. nih.gov These molecules exhibit stable chirality due to the high strain within their structures. nih.gov Furthermore, the biphenyl moiety is a fundamental backbone in the stereoselective synthesis of organic materials due to its inherent twist angle, which can induce atropisomerism in its derivatives. uhmreactiondynamics.org The metal-directed self-assembly of chiral ligands containing the biphenyl unit has also been shown to produce helical coordination polymers. acs.org

| Starting Material | Synthetic Strategy | Resulting Scaffold | Key Feature |

| Di- and tetraethynyl biphenyls | Sonogashira cross-coupling | Cyclophenylene-ethynylenes | Axial and helical chirality. nih.gov |

| Chiral bipyridyl-based biphenyl ligand | Metal-directed self-assembly | Helical coordination polymers | Preferred-handedness. acs.org |

Directed Synthesis of Supramolecular Building Blocks

Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. nottingham.ac.ukethernet.edu.et this compound and its derivatives are excellent building blocks for creating such supramolecular architectures due to their defined geometry and the ability of the ethynyl group to participate in various linking reactions.

Arylene ethynylene macrocycles, for instance, can be synthesized through the cyclization of linear oligomers derived from biphenyl-containing monomers. acs.org The rigidity and defined angles of these building blocks are crucial for the successful formation of discrete two- and three-dimensional supramolecular ensembles. nih.gov The design of these molecular components allows for the tuning of the resulting supramolecular patterns, which are of interest for applications on surfaces and in the development of functional materials. nottingham.ac.uk The concept of using rigid, well-defined building blocks is a cornerstone of the directional bonding approach to supramolecular assembly. nih.gov

Strategic Intermediate in Natural Product Synthesis

The biphenyl moiety is a recurring structural motif in a variety of biologically active natural products. nih.gov The ability to introduce the biphenyl-ethynyl unit with precision and at various stages of a synthetic sequence makes this compound a valuable intermediate in the total synthesis of these complex molecules.

Stereoselective Introduction of Biphenyl-Ethynyl Moieties

The stereoselective synthesis of natural products often requires the precise control of chiral centers. The biphenyl unit's potential for axial chirality allows for the stereoselective introduction of the biphenyl-ethynyl moiety into a target molecule. This is particularly important in the synthesis of natural products where the three-dimensional arrangement of atoms is critical for biological activity. The inherent twist angle of the biphenyl backbone can be exploited to control the stereochemistry of subsequent reactions. uhmreactiondynamics.org While specific examples directly using this compound in this context are not detailed in the provided search results, the principle of using chiral biphenyls in stereoselective synthesis is well-established. uhmreactiondynamics.org

Late-Stage Functionalization in Natural Product Synthesis

Late-stage functionalization refers to the introduction of chemical groups into a complex molecule, such as a natural product, at a late step in the synthesis. scispace.com This strategy is highly valuable as it allows for the rapid generation of analogues for structure-activity relationship studies without the need for a complete de novo synthesis. nih.gov

The ethynyl group of this compound is amenable to a variety of transformations, making it suitable for late-stage modifications. For example, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to attach the biphenyl-ethynyl fragment to a complex molecular core. cas.cn This approach has been demonstrated in the late-stage functionalization of various molecules, highlighting the versatility of such coupling strategies in modifying complex structures. nih.govresearchgate.net The ability to perform these modifications in the presence of diverse functional groups is a key challenge and a significant area of development in synthetic organic chemistry. nih.gov

| Synthetic Strategy | Application | Significance |

| Sonogashira Coupling | Late-stage introduction of the biphenyl-ethynyl group | Rapid generation of analogues for SAR studies. scispace.comcas.cn |

| C-H Functionalization | Direct modification of complex molecules | Access to novel derivatives without extensive synthesis. nih.gov |

Precursor for Ligand Development in Catalysis

The utility of this compound as a foundational molecule extends significantly into the realm of catalysis, where the biphenyl structure is a privileged scaffold for designing high-performance ligands. The ethynyl group provides a reactive center for elaboration into various coordinating groups, particularly phosphines, which are crucial for transition metal catalysis.

Phosphine (B1218219) ligands are ubiquitous in homogeneous catalysis, where their steric and electronic properties are fine-tuned to control the activity and selectivity of metal catalysts. researchgate.net Biphenyl-based phosphines are a prominent class of ligands, known for imparting high catalytic activity in cross-coupling reactions. nih.gov The synthesis of these ligands often involves the reaction of a lithiated or Grignard-functionalized biphenyl with a chlorophosphine reagent. nih.govresearchgate.net

While direct synthesis from this compound is not the most common route, its structure is ideally suited for creating novel phosphine ligands. The terminal alkyne is a versatile functional group that can undergo various transformations to incorporate a phosphorus atom. One of the most direct methods is hydrophosphination, the addition of a P-H bond across the carbon-carbon triple bond. nih.gov The reaction of this compound with a secondary phosphine, such as diphenylphosphine, can yield a vinylphosphine ligand. This transformation establishes a P-C bond, converting the alkyne into a new functional group capable of coordinating to a metal center. nih.govacs.org

Furthermore, the ethynyl group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. acs.org This reaction allows for the modular construction of complex molecular architectures. By reacting this compound with an azide-functionalized phosphine, researchers can construct novel triazole-containing phosphine ligands. This approach offers a powerful method for creating diverse ligand libraries with tailored properties.

| Reaction Type | Description | Potential Product from this compound | Reference |

|---|---|---|---|

| Hydrophosphination | Addition of a secondary phosphine (R₂PH) across the alkyne C≡C bond. | Biphenyl-substituted vinylphosphine | nih.gov |

| "Click" Chemistry (CuAAC) | Copper-catalyzed cycloaddition with an azide-functionalized molecule. | Triazole-phosphine ligand with a biphenyl substituent | acs.org |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling with a halogenated phosphine derivative. | Complex phosphine ligand with an extended π-system |

Asymmetric catalysis, which enables the synthesis of single-enantiomer products, relies heavily on the use of chiral ligands. The biphenyl scaffold is a cornerstone of this field due to its ability to form atropisomers—stereoisomers arising from hindered rotation around the single bond connecting the two phenyl rings. This axial chirality has been exploited in the design of highly effective ligands like BINAP and its derivatives. researchgate.netnih.gov

The development of new, adjustable, axially chiral biphenyl ligands is an active area of research. nih.gov While many of these syntheses start with pre-functionalized chiral biphenyls, this compound serves as a valuable building block for creating more complex and novel chiral structures. The rigid biphenyl backbone provides the necessary framework for chirality, while the ethynyl group acts as a versatile chemical handle for further modification.

For instance, the ethynyl group can be incorporated into larger chiral frameworks. It can participate in asymmetric cyclization reactions, where the chirality is induced by a chiral catalyst, to generate new stereocenters within the ligand structure. Moreover, the ethynyl moiety can be used to link the biphenyl unit to other chiral fragments, leading to modular ligands whose steric and electronic properties can be systematically varied. This modularity is crucial for optimizing catalyst performance in specific asymmetric transformations. researchgate.netnih.gov

Use in Pharmaceutical Intermediate Synthesis

The structural features of this compound—the stable biphenyl core and the reactive ethynyl group—make it a valuable intermediate in the synthesis of complex organic molecules, including those with potential therapeutic applications. smolecule.com

In medicinal chemistry, the biphenyl scaffold is recognized as a "privileged structure," appearing in numerous biologically active compounds. The rational design of new drugs often involves modifying a core scaffold to enhance potency, selectivity, or pharmacokinetic properties. The ethynyl group in this compound provides an ideal point for such modifications. smolecule.com

The terminal alkyne is amenable to a variety of reliable and high-yielding reactions, such as Sonogashira coupling, click chemistry, and hydration, allowing for the "grafting" of diverse functional groups onto the biphenyl core. This capability enables chemists to systematically alter the molecule's size, polarity, and hydrogen-bonding capacity. The rigidity of the biphenyl unit combined with the linear geometry of the ethynyl linker allows for precise positioning of these appended functional groups to optimize interactions with biological targets like enzyme active sites or protein receptors. For example, analogs like 2'-(phenylethynyl)-[1,1']-biphenyl-2-carbaldehyde serve as versatile building blocks for creating more complex molecules for pharmaceutical development. smolecule.com

This compound and its derivatives serve as key building blocks in the synthesis of molecules with demonstrated biological activity. The combination of the biphenyl and ethynyl groups is found in compounds investigated for various therapeutic areas. smolecule.com

A notable area of research is in the development of treatments for neurodegenerative diseases. For instance, ethynyl-biphenyl derivatives have been investigated as inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological process in Alzheimer's disease. core.ac.uk The planar, aromatic structure of the biphenyl can interact with the amyloid protein, while the ethynyl group provides a vector for adding other functionalities to improve binding affinity and specificity.

The versatility of the ethynyl-biphenyl scaffold makes it a valuable starting point for creating libraries of compounds for high-throughput screening. Its derivatives are being explored for a range of biological activities, highlighting its importance as a foundational structure in modern drug discovery. smolecule.com

| Compound Derivative | Potential Application / Target | Significance of the Ethynyl-Biphenyl Scaffold | Reference |

|---|---|---|---|

| 3-Ethynyl-1,1'-biphenyl | Neurodegenerative diseases (Alzheimer's) | Acts as an inhibitor of amyloid-beta (Aβ) aggregation. | |

| 4-Ethynyl-4'-propyl-1,1'-biphenyl (B1591791) | General drug discovery | Serves as a pharmacophore for designing new pharmaceuticals; the ethynyl group allows for functional group grafting. | |

| 2-Ethynyl-2'-methyl-1,1'-biphenyl | Drug development | Explored for general medicinal chemistry applications due to its unique reactivity and structural properties. | smolecule.com |

2 Ethynyl 1,1 Biphenyl in Functional Materials and Framework Chemistry

Monomer in the Synthesis of Functionalized Polymers

The presence of the ethynyl (B1212043) group and the conjugated biphenyl (B1667301) system in 2-ethynyl-1,1'-biphenyl makes it an attractive monomer for creating polymers with unique electronic and photophysical properties. The polymerization of such monomers can lead to materials with extended π-conjugation along the polymer backbone, which is a critical feature for applications in organic electronics.

Development of Conjugated Polymers with Tailored Electronic Properties

The rigid and planar structure of the biphenyl moiety, combined with the linear geometry of the ethynyl group, allows for the creation of conjugated polymers with well-defined structures. nih.govrsc.org The electronic properties of these polymers can be tailored by incorporating different functional groups or metal centers into the polymer chain. acs.org For instance, organometallic conjugated polymers, known as polymetallynes, have been synthesized using bis(ethynyl)biphenyl derivatives. cgohlke.com These polymers, with a general formula -[M-(PR₃)₂-C≡C-X-C≡C-]n- (where M is a transition metal like Pd(II) or Pt(II) and X is a conjugated spacer such as biphenyl), exhibit interesting electronic and photophysical properties due to the interaction between the metal d-orbitals and the π-system of the organic linker. acs.orgcgohlke.com The introduction of long side chains onto the polymer backbone can improve solubility, making them processable for device fabrication without significantly altering their electronic character. acs.org

Table 1: Examples of Conjugated Polymers Incorporating Ethynylbiphenyl Moieties

| Polymer Name | Monomer(s) | Metal Center | Key Properties |

|---|---|---|---|

| Poly[1,1'-bis(ethynyl)-4,4'-biphenyl-(bis-tributylphosphine)Pd(II)] (Pd-DEBP) | 4,4'-Diethynylbiphenyl | Pd(II) | Organometallic conjugated polymer. cgohlke.com |

| Poly[1,1'-bis(ethynyl)-4,4'-biphenyl-(bis-tributylphosphine)Pt(II)] (Pt-DEBP) | 4,4'-Diethynylbiphenyl | Pt(II) | Organometallic conjugated polymer. cgohlke.com |

Fabrication of Polymers for Optoelectronic and Organic Electronic Devices

The delocalized π-electron systems in polymers derived from this compound and its analogues make them suitable for a range of optoelectronic applications. smolecule.com Conjugated polymers are foundational materials for devices like organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaic cells. smolecule.comacs.orgdokumen.pub The ability to tune the electronic band gap and control charge transport properties through monomer design is crucial for optimizing device performance. acs.orgtue.nl Compounds containing ethynyl groups are specifically noted for their utility as electron transport agents in organic electronic devices, a critical function in achieving efficient device operation. google.com The enhanced electron delocalization facilitated by the π-conjugation across the biphenyl and ethynyl units is a key property for these applications. smolecule.com

Linker Molecule in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Beyond polymer science, this compound serves as a precursor for functional linker molecules used in the "bottom-up" construction of crystalline porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). atoco.comresearchgate.net These materials are built from molecular building blocks (metal nodes and organic linkers) that self-assemble into extended, highly ordered structures. wikipedia.orgwikipedia.org The properties of MOFs and COFs can be precisely tuned by changing the linker molecule. researchgate.net

Synthesis of Ethynyl-Functionalized Biphenyl Dicarboxylates (e.g., 2-ethynyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid)

To be incorporated into many common MOF structures, the biphenyl unit must be functionalized with coordinating groups, typically carboxylates. The synthesis of 2-ethynyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (also referred to as H₂alkyneBPDC) has been reported as a multi-step process. rsc.orgrsc.org The process generally starts from a protected biphenyl compound which is then modified to introduce the ethynyl group and finally hydrolyzed to yield the dicarboxylic acid linker. rsc.org

A typical synthetic route involves:

Suzuki Coupling: A reaction between (4-(methoxycarbonyl)phenyl)boronic acid and a suitable brominated precursor to form the biphenyl backbone with methyl ester groups. rsc.org

Sonogashira Coupling: Introduction of a protected ethynyl group (e.g., trimethylsilylethynyl) onto the biphenyl core. rsc.org

Deprotection: Removal of the silyl (B83357) protecting group using a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to yield the terminal alkyne. rsc.org

Saponification: Hydrolysis of the methyl ester groups to carboxylic acids using a base like lithium hydroxide (B78521) (LiOH), followed by acidification. rsc.orgrsc.org

Table 2: Synthesis Scheme for 2-ethynyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

| Step | Reactants | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Dimethyl 2-bromo-4'-iodobiphenyl, (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI, Triethylamine (B128534) | Dimethyl 2-bromo-4'-((trimethylsilyl)ethynyl)-[1,1'-biphenyl] | - |

| 2 | Product of Step 1, (4-(methoxycarbonyl)phenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Dimethyl 2-((trimethylsilyl)ethynyl)-[1,1'-biphenyl]-4,4'-dicarboxylate | 82% rsc.org |

| 3 | Product of Step 2 | Tetrabutylammonium fluoride (TBAF) | Dimethyl 2-ethynyl-[1,1'-biphenyl]-4,4'-dicarboxylate | 64% rsc.org |

Yields are based on reported literature values and can vary. rsc.orgrsc.org

Incorporation into MOF/COF Structures (e.g., DUT-5 Framework)

The resulting 2-ethynyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid linker has been successfully used to synthesize functionalized MOFs. rsc.orgrsc.org A prominent example is its incorporation into frameworks that are isoreticular to DUT-5. wikipedia.orgwikipedia.org The DUT-5 structure consists of aluminum metal centers linked by biphenyl-4,4'-dicarboxylate (BPDC) to form robust, porous frameworks with one-dimensional diamond-shaped channels. wikipedia.orgwikipedia.org By using H₂alkyneBPDC instead of or in addition to standard BPDC, the ethynyl functionality can be systematically introduced into the pores of the DUT-5 structure without altering the underlying topology. rsc.orgrsc.org This "tool-box" approach allows for the creation of a family of materials with the same framework but different chemical functionalities decorating the pore walls. wikipedia.orgrsc.org

Post-Synthetic Modification of Frameworks via Ethynyl Functionality

A key advantage of incorporating the ethynyl group into a MOF or COF is its ability to serve as a reactive handle for post-synthetic modification (PSM). northwestern.edursc.orgrsc.org PSM refers to the covalent modification of the framework after its initial synthesis, which allows for the introduction of complex functionalities that might not be stable under the conditions of framework assembly. wikipedia.orgrsc.org The terminal alkyne of the ethynylbiphenyl linker is particularly useful for this purpose, as it can readily undergo a variety of highly efficient chemical reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". northwestern.edu This allows for the covalent attachment of a wide range of molecules, including fluorophores or polymers, to the internal surface of the MOF, thereby fine-tuning the material's properties for specific applications like chemical sensing or altering its hydrophobicity. wikipedia.orgnorthwestern.edu This method provides a powerful route to chemical diversity and functional complexity in porous materials. northwestern.edursc.org

Components for Liquid Crystalline Materials

The unique structural characteristics of this compound make it an intriguing, albeit challenging, building block for the synthesis of liquid crystalline materials. Its incorporation into calamitic (rod-shaped) mesogens requires careful consideration of its molecular geometry and its influence on intermolecular interactions, which are paramount for the formation of liquid crystal phases.

Design Principles for Introducing this compound into Liquid Crystal Structures

Key design principles include:

Modulation of Intermolecular Interactions : The ethynyl group is a rigid, linear linker that can extend π-conjugation within the molecule. mdpi.com This extended conjugation enhances intermolecular π-π stacking interactions, which are crucial for the thermal stability of the mesophase. However, the steric hindrance from the ortho-substitution can weaken these interactions. acs.org Therefore, a key design strategy is to introduce other functional groups that promote favorable intermolecular forces. For example, terminal polar groups like cyano (-CN) or isothiocyanato (-NCS) can induce strong dipole-dipole interactions, which help to stabilize the liquid crystalline phase. mdpi.com

Lowering Melting Points and Controlling Phase Behavior : The non-planarity caused by the 2-ethynyl-biphenyl core can be advantageous in preventing crystallization and lowering the melting point of the material, which is often desirable for creating room-temperature liquid crystals. rsc.org By carefully selecting lateral substituents on the biphenyl core, the tendency towards smectic or nematic phase formation can be controlled. For example, lateral substitution with a fluorine atom can disrupt packing and favor the formation of the nematic phase over more ordered smectic phases. researchgate.netnih.gov Similarly, introducing a "bridged biphenyl" structure, where the two phenyl rings are linked by a short alkyl chain, can effectively lower the nematic phase temperature range. rsc.org

Enhancing Optical and Dielectric Properties : The ethynyl linkage contributes significantly to the birefringence (Δn) of a liquid crystal molecule due to its highly polarizable π-electrons. mdpi.com By incorporating the this compound core into a larger conjugated system, materials with high birefringence can be designed, which are valuable for various photonic applications. Furthermore, the introduction of polar substituents, such as fluorine, can be used to tailor the dielectric anisotropy (Δε) of the material. researchgate.netnih.gov

The following table presents data on various ethynyl-biphenyl derivatives, illustrating the effect of different substitution patterns on their mesomorphic properties. While not all examples contain the this compound core specifically, they provide valuable insights into the structure-property relationships that guide the design of liquid crystals based on this motif.

| Compound Name | Core Structure | Terminal/Lateral Groups | Mesophase(s) Observed | Key Research Finding |

| 4-[(2,6-Difluorophenyl)ethynyl]biphenyl derivatives | Phenyl-tolane | Alkyl chains, 2,6-difluorophenyl | Nematic | The 2,6-difluorophenyl acetylene (B1199291) unit provides significant nematic phase stability and increased birefringence. mdpi.comnih.govresearchgate.net |

| Fluorinated biphenylacetylene liquid crystals with side-methyl substitutions | Biphenylacetylene | Isothiocyanato, fluoro, methyl | Nematic | Methyl substitution at specific positions on the benzene (B151609) ring can reduce melting points and broaden the nematic phase temperature range without significantly compromising dielectric properties. rsc.org |

| Benzimidazole-based liquid crystals with ethynyl and difluoro-substitution | Benzimidazole-biphenyl | Alkoxy, fluoro | Nematic | The position of a lateral fluorine substituent on the biphenyl unit can be used to effectively tune the mesomorphic behavior, with inter-ring substitution favoring a nematic phase over a smectic phase by increasing the molecular twist. researchgate.net |

| Push-pull biphenyl and tolane derivatives | Biphenyl, Tolane | Alkylamino, cyano, fluoro | Nematic (monotropic or enantiotropic) | The introduction of a fluorine group ortho to the cyano acceptor significantly lowers the phase transition temperatures in both biphenyl and tolane systems. tandfonline.com |

| Bridged biphenyl derivatives with large π-conjugated systems | Bridged Biphenyl | Cyano, alkyl, alkoxy, phenyl, phenylethynyl | Nematic (supercooled or enantiotropic) | Introducing a propylene (B89431) bridge between the two phenyl rings of the biphenyl core reduces molecular planarity, effectively lowering the nematic phase temperature range, even for large, rigid mesogens like quarterphenyl and bis(phenylethynyl)-biphenyl derivatives. rsc.org |

| 4-Ethynyl-4'-propyl-1,1'-biphenyl (B1591791) based materials | Biphenyl-acetylene | Propyl | Nematic | This compound serves as a precursor for liquid crystal materials with favorable thermal stability and electro-optical properties. The ethynyl group enhances π-conjugation. |

| 4-((4'-(2-(trans-4-n-propylcyclohexyl)ethyl)-[1,1'-biphenyl]-4-yl)-ethynyl)pyridine | Biphenyl-ethynyl-pyridine | Propylcyclohexylethyl, pyridyl | Nematic | The addition of a phenylene ring to the molecular core leads to a significant increase in the mesophase temperature range and birefringence. sci-hub.se |

Advanced Spectroscopic and Computational Investigations

High-Resolution Spectroscopic Characterization for Mechanistic and Structural Elucidation

Advanced spectroscopic techniques are indispensable for the detailed characterization of molecular structures and for monitoring the progress of chemical reactions. In the study of 2-ethynyl-1,1'-biphenyl, methods such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and vibrational spectroscopy provide critical insights into its three-dimensional arrangement, the connectivity of its atoms, and its electronic properties.

X-ray Crystallography for Precise Structural Confirmation

For instance, the crystal structure of 4,4′-bis[3-(pyrrolidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl revealed that the biphenyl (B1667301) ring system is coplanar due to the molecules occupying crystallographic inversion sites. nih.gov In contrast, the related compound 4,4′-bis{3-[(S)-2-methylpyrrolidin-1-yl]prop-1-yn-1-yl}-1,1′-biphenyl exhibits a twisted biphenyl ring system with a dihedral angle of 28.76 (11)°. nih.gov Similarly, in the crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl, the biphenyl moiety is also twisted, with a dihedral angle of 25.93 (4)° between the benzene (B151609) rings. iucr.org

In a more complex derivative, 4′-{[4-(2,2′:6′,2′′-terpyridyl-4′-yl)phenyl]ethynyl}biphenyl-4-yl (2,2,5,5-tetramethyl-1-oxyl-3-pyrrolin-3-yl)formate, the biphenyl unit is part of an aromatic spacer. The planes of the biphenyl rings are nearly coplanar, but the entire spacer is twisted with respect to the terpyridine group. iucr.org These studies highlight how substituent changes and crystal packing forces can influence the conformation of the biphenyl backbone.

Interactive Table: Crystallographic Data for Biphenyl Derivatives

| Compound Name | Biphenyl Dihedral Angle (°) | Crystal System | Space Group | Reference |

| 4,4′-bis[3-(pyrrolidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl | 0 | Triclinic | P-1 | nih.gov |

| 4,4′-bis{3-[(S)-2-methylpyrrolidin-1-yl]prop-1-yn-1-yl}-1,1′-biphenyl | 28.76 (11) | Monoclinic | P21 | nih.gov |

| 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl | 25.93 (4) | - | - | iucr.org |

| 4′-{[4-(terpyridyl)phenyl]ethynyl}biphenyl-4-yl formate (B1220265) derivative | 3.42 - 5.80 | Triclinic | P-1 | iucr.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and for monitoring the progress of chemical reactions. solubilityofthings.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within a molecule. solubilityofthings.com

For derivatives of this compound, NMR is crucial for confirming their synthesis and for structural assignment. For example, the ¹H and ¹³C NMR spectra of various substituted ethynylbiphenyl compounds have been reported, confirming the successful coupling of different aryl groups. rsc.org The chemical shifts in the ¹H NMR spectrum of biphenyl itself show signals in the aromatic region. chemicalbook.com In more complex systems, such as 1-(2-([1,1'-biphenyl]-4-ylethynyl)phenyl)-1-phenylprop-2-yn-1-yl acetate, both ¹H and ¹³C NMR spectra are essential for confirming the structure. publish.csiro.au

NMR spectroscopy is also employed for reaction monitoring. researchgate.net For instance, the progress of the reaction to form 2-bromo-2'-ethynyl-1,1'-biphenyl can be followed using NMR spectroscopy. rsc.org This technique allows for the real-time observation of the consumption of reactants and the formation of products, providing valuable kinetic data. researchgate.net

Interactive Table: Representative NMR Data for Ethynylbiphenyl Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Reference |

| 1-phenyl-2-(4-(phenylethynyl)phenyl)-1H-indole | ¹H | 7.33-7.62 (m, 4H) | rsc.org |

| 1-phenyl-2-(4-(phenylethynyl)phenyl)-1H-indole | ¹³C | 89.3, 90.1, 122.2, 123.3, 127.0, 127.6, 128.3, 128.4, 128.9, 131.6, 132.0, 140.3, 141.0 | rsc.org |

| 4,4′-bis[3-(pyrrolidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl | ¹³C | 139.94, 132.19, 126.77, 122.32, 85.67, 84.55, 52.65, 43.85, 23.83 | nih.gov |

| 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl | ¹³C | 140.07, 132.35, 126.91, 122.54, 85.25, 53.56, 48.62, 25.93, 23.93 | iucr.org |

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Electronic Structure and Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques can provide information about the electronic structure and dynamics of molecules like this compound. azooptics.com

The IR spectrum of ethynylbiphenyl is characterized by a strong ≡C-H stretching band around 3274 cm⁻¹ and ≡C-H bending modes at approximately 625 and 664 cm⁻¹. researchgate.net The triple bond stretching of symmetric acetylenes typically appears as a medium-weak band. researchgate.net Raman spectroscopy can also be used to probe the electronic structure of molecules. azooptics.com While specific Raman studies on this compound are not detailed in the provided context, theoretical calculations of Raman spectra can support band assignments. researchgate.net DFT calculations, for instance, can be used to compute IR spectra to aid in the assignment of observed vibrational bands. researchgate.net

Interactive Table: Characteristic IR Bands for Ethynylbiphenyl

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

| ≡C-H stretch | 3274 | Strong | researchgate.net |

| C≡C stretch | 2196 | Medium-Weak | researchgate.net |

| ≡C-H bend | 625, 664 | - | researchgate.net |

| Aromatic C-H stretch | 3078, 3058, 3030 | - | researchgate.net |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools to investigate the properties and reactivity of molecules, offering insights that can be difficult to obtain through experiments alone. uci.edu For this compound, computational methods have been instrumental in understanding its electronic structure, reactivity, and the mechanisms of its reactions. acs.orgosti.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. mpg.de It has been applied to this compound to predict its electronic properties and reactivity. DFT calculations, often using the B3LYP functional, have been employed to study the thermal rearrangements of 2-ethynylbiphenyl. acs.orgacs.org These studies help in understanding the potential energy surfaces and predicting reaction pathways. osti.govuhmreactiondynamics.org

For example, DFT calculations have been used to investigate the formation of phenanthrene (B1679779) from 2-ethynylbiphenyl. osti.govwiley.com These studies map out the potential energy surface, identifying intermediates and transition states, and providing insights into the reaction's feasibility and mechanism. osti.govuhmreactiondynamics.org The electronic structure calculations can also be used to understand the effects of substituents on the properties of biphenyl derivatives. acs.org

Elucidation of Reaction Mechanisms via Transition State Analysis and Reaction Path Following

A key application of computational chemistry is the elucidation of reaction mechanisms. uni-muenchen.dedalalinstitute.com This involves identifying transition states—the highest energy points along a reaction coordinate—and following the reaction path to connect reactants, intermediates, and products. wolfram.comlibretexts.org

For this compound, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to study its high-temperature thermal rearrangements to form phenanthrene. acs.org These studies have identified competing reaction pathways, including a 1,2-hydrogen shift to a vinylidene intermediate followed by electrocyclic closure. acs.orgresearchgate.net Another pathway involves a direct electrocyclic closure to an isophenanthrene intermediate. acs.org

Further studies have investigated the H-assisted isomerization of 2-ethynylbiphenyl to phenanthrene. osti.govwiley.com These calculations show that the reaction can proceed through the addition of a hydrogen atom to the ethynyl (B1212043) side chain, followed by ring closure and aromatization. osti.govresearchgate.net The transition states for these steps have been located, and their energies calculated, providing a detailed picture of the reaction mechanism. osti.gov

Interactive Table: Computed Energies for the Rearrangement of 2-Ethynylbiphenyl

| Species/Transition State | Description | Relative Energy (kcal/mol) | Reference |

| p1 | 2-ethynylbiphenyl | - | osti.gov |

| i1 | Intermediate after phenyl addition to phenylacetylene (B144264) | -29.0 (relative to reactants) | osti.gov |

| TS for p1 formation | Transition state for H loss from i1 | 3.6 (relative to reactants) | osti.gov |

| i3 | Intermediate after H addition to p1 | -57.6 (relative to p1 + H) | osti.gov |

| TS for phenanthrene formation | Transition state for H loss from i3 | 17.7 (relative to i3) | osti.gov |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to understanding its properties and interactions. The defining characteristic of the biphenyl scaffold is the rotational flexibility around the single bond connecting the two phenyl rings.

Conformational Analysis

The conformation of this compound is primarily described by the torsional or dihedral angle between the planes of the two phenyl rings. For the parent biphenyl molecule, a completely planar conformation is disfavored due to steric repulsion between the ortho-hydrogen atoms. Consequently, biphenyl adopts a twisted conformation with a dihedral angle of approximately 45° in the gas phase. libretexts.org The introduction of substituents, particularly at the ortho positions, significantly influences the rotational barrier and the equilibrium dihedral angle. libretexts.org

In this compound, the linear ethynyl group at the C2 position introduces steric hindrance that affects the molecule's preferred conformation. The rotation around the central C1-C1' bond must overcome a higher energy barrier compared to unsubstituted biphenyl, as the ethynyl group must pass by the ortho-hydrogen on the adjacent ring. libretexts.org While a full rotational energy profile for this compound is not available, computational studies on substituted biphenyls allow for a qualitative description. The potential energy is lowest at a twisted (chiral) conformation. The planar (0° dihedral angle) and perpendicular (90° dihedral angle) conformations represent energy maxima, with the planar state being particularly high in energy due to severe steric clash. libretexts.org

Table 1: Representative Potential Energy Profile for a 2-Substituted Biphenyl This table illustrates the general energetic principles of ortho-substituted biphenyls. Specific energy values for this compound require dedicated computational studies.

| Dihedral Angle (°) | Conformation | Relative Potential Energy (kcal/mol) | Notes |

|---|---|---|---|

| 0 | Planar (Syn-periplanar) | High | Sterically hindered transition state. libretexts.org |

| ~50-70 | Twisted (Gauche) | Minimum | Most stable, equilibrium conformation. The precise angle depends on the substituent. |

| 90 | Perpendicular | Intermediate | A rotational transition state. libretexts.org |

| ~110-130 | Twisted (Anti-gauche) | Minimum | An equivalent energy minimum to the other twisted form. |

| 180 | Planar (Anti-periplanar) | High | Sterically hindered transition state. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool for investigating the dynamic nature of molecules like this compound. By simulating the atomic motions over time, MD can reveal the flexibility of the molecular structure and the kinetics of conformational changes. Such simulations, which can be based on either classical force fields or more accurate but computationally intensive ab initio methods, could elucidate several key aspects. arxiv.org

For this compound, MD simulations would map the fluctuations of the inter-ring dihedral angle around its equilibrium value. They would also determine the rate of interconversion between the equivalent twisted conformations by simulating the rotation around the central single bond. This would provide a computed value for the rotational energy barrier, a key parameter that dictates whether the different conformational isomers (atropisomers) can be isolated at a given temperature. libretexts.org Furthermore, simulations can analyze the dynamics of the ethynyl group itself, including its vibrational motions and interactions with the neighboring phenyl ring.

Prediction of Spectroscopic Parameters for Enhanced Experimental Interpretation

Computational chemistry offers indispensable tools for predicting spectroscopic data, which can be used to interpret and verify experimental findings. Methods such as Density Functional Theory (DFT) are routinely used to calculate parameters for Nuclear Magnetic Resonance (NMR) and vibrational (infrared) spectroscopy with a high degree of accuracy. ananikovlab.ru

Prediction of NMR Spectra